
(E)-5-benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For example, the triazole compound, 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one, has been synthesized and characterized by 1H-NMR, 13C-NMR, IR, and X-ray single-crystal determination .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dimethoxyphenethylamine, a related compound, have been reported . It is a clear yellowish oil with a melting point of 12-15 °C, a boiling point of 188 °C, and a density of 1.074 g/mL at 25 °C .Scientific Research Applications
Antioxidant Activity
The compound has been found to have moderate antioxidant activity, with an IC 50 value of 194.06 ± 7.88 µg/mL (0.337 mM) . Antioxidants are molecules that prevent cell damage caused by oxidation of a molecule. They play an important role in the body’s defense mechanisms by scavenging or regulating the formation and removal of reactive oxygen species (ROS) and reactive nitrogen species (RNS) .
Role in Age-Related Diseases
Oxidative stress plays an important role in the development of age-related diseases including arthritis, diabetes, dementia, cancer, atherosclerosis, vascular disease, osteoporosis, and metabolic syndrome . The antioxidant properties of this compound could potentially be used to reduce the risk of these diseases.
Dietary Supplement
The intake of dietary antioxidants, whether naturally occurring or synthetically, can increase protection against free radicals and thus can reduce the risk of oxidative stress and improve quality of life by preventing several diseases, contributing to substantial savings in health care costs . This compound could potentially be used as a dietary supplement due to its antioxidant properties.
Medicinal Chemical Synthesis
The design and synthesis of new compounds capable of acting as potent antioxidants and of low toxicity is a growing area of research in the field of medicinal chemical synthesis . This compound could potentially be used in the synthesis of new medicinal chemicals.
Anticonvulsant and Sedative Agents
In a related study, a novel series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized, which were biologically evaluated for their anticonvulsant, sedative activity and neurotoxicity . Although not directly related, this suggests potential for the compound to be used in the development of anticonvulsant and sedative agents.
Neurological Disorder Treatment
Epilepsy is a chronic neurological disorder characterized by the spontaneous recurrence of seizures that disrupt periods of more or less normal electroencephalographic (EEG) activity and behavior . The potential anticonvulsant and sedative properties of this compound could be used in the treatment of epilepsy and other neurological disorders.
Safety and Hazards
properties
IUPAC Name |
(5E)-5-benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-23-16-9-8-15(12-17(16)24-2)10-11-21-19(22)18(26-20(21)25)13-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKDKBHABYLPRW-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

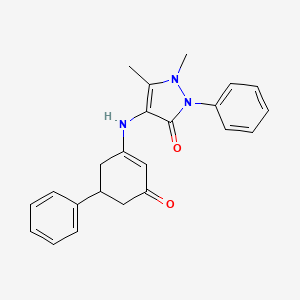
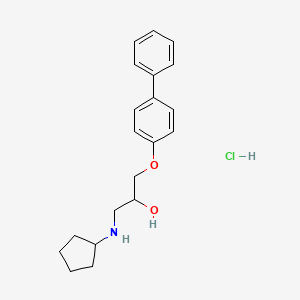
![3-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2656702.png)
![N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2656706.png)
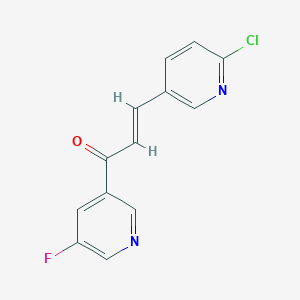
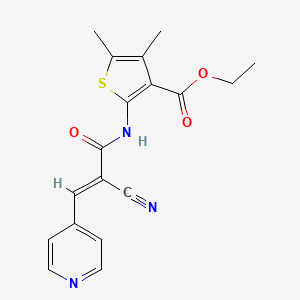
![3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2656710.png)
![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2656711.png)
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2656714.png)
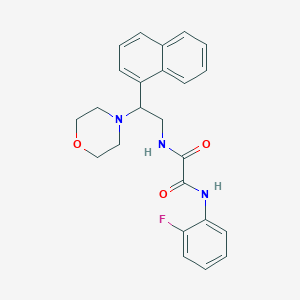
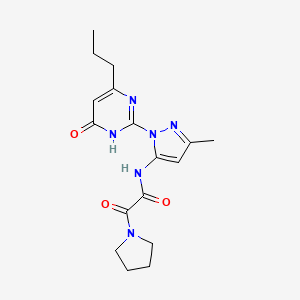

![5-(2-fluorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2656721.png)
![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(trifluoromethyl)benzoate](/img/structure/B2656722.png)